

# Spectroscopic Analysis of 1H-Indole-3-propanal: A Technical Guide

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## Compound of Interest

Compound Name: 1H-Indole-3-propanal

Cat. No.: B3262728

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## Abstract

This technical guide provides a summary of available spectroscopic data for the compound **1H-Indole-3-propanal** (CAS RN: 360788-02-9). Due to the limited availability of experimentally derived spectroscopic information in peer-reviewed literature, this document presents predicted mass spectrometry data alongside fundamental physicochemical properties. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are outlined based on general laboratory practices, as specific published methods for this compound could not be located. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this indole derivative.

## Introduction

**1H-Indole-3-propanal** is an aldehyde derivative of the indole heterocyclic system, a core structure in numerous biologically active compounds. As a reactive aldehyde, it serves as a potential intermediate in the synthesis of more complex molecules, including potential drug candidates. Accurate spectroscopic data is critical for the unambiguous identification, purity assessment, and structural elucidation of such compounds. However, a comprehensive search of scientific databases reveals a notable scarcity of published experimental spectroscopic data for **1H-Indole-3-propanal**. This guide consolidates the available information and provides

standardized protocols for researchers who may synthesize this compound and require methods for its characterization.

## Physicochemical Properties

A summary of the key physicochemical properties for **1H-Indole-3-propanal** is provided in Table 1. This data is essential for understanding the compound's behavior in various analytical and biological systems.

Table 1: Physicochemical Properties of **1H-Indole-3-propanal**

Property	Value	Source
IUPAC Name	3-(1H-indol-3-yl)propanal	PubChem
Molecular Formula	C <sub>11</sub> H <sub>11</sub> NO	PubChem
Molecular Weight	173.21 g/mol	PubChem
CAS Number	360788-02-9	PubChem
Monoisotopic Mass	173.084063974 Da	PubChem

## Spectroscopic Data

As of the date of this publication, experimentally verified NMR and IR spectra for **1H-Indole-3-propanal** are not readily available in the public domain. The following sections provide predicted mass spectrometry data and general characteristics expected for its NMR and IR spectra.

### Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. While experimental mass spectra are not published, predicted data for various adducts of **1H-Indole-3-propanal** are available and presented in Table 2.

Table 2: Predicted Mass Spectrometry Data for **1H-Indole-3-propanal** Adducts

Adduct	m/z	Predicted Collision Cross Section (Å²)
[M+H] <sup>+</sup>	174.09134	135.0
[M+Na] <sup>+</sup>	196.07328	144.9
[M-H] <sup>-</sup>	172.07678	137.3
[M+NH <sub>4</sub> ] <sup>+</sup>	191.11788	156.5
[M+K] <sup>+</sup>	212.04722	140.5
[M+H-H <sub>2</sub> O] <sup>+</sup>	156.08132	129.0
[M+HCOO] <sup>-</sup>	218.08226	158.7
[M+CH <sub>3</sub> COO] <sup>-</sup>	232.09791	176.8
Data sourced from computational predictions.		

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following represents a general prediction of the <sup>1</sup>H and <sup>13</sup>C NMR spectra for **1H-Indole-3-propanal**. Actual chemical shifts and coupling constants would need to be determined experimentally.

### <sup>1</sup>H NMR:

- Aldehydic Proton (-CHO): A singlet or triplet (if coupled to the adjacent CH<sub>2</sub>) is expected in the downfield region, typically around δ 9.5-10.0 ppm.
- Indole N-H Proton: A broad singlet is anticipated in the region of δ 8.0-8.5 ppm.
- Aromatic Protons (Indole Ring): A series of multiplets would be observed in the aromatic region, approximately δ 7.0-7.8 ppm.
- Methylene Protons (-CH<sub>2</sub>-CH<sub>2</sub>-CHO): Two distinct multiplets, each integrating to 2H, would be expected in the aliphatic region. The protons alpha to the aldehyde (δ ~2.8 ppm) would

be downfield from the protons beta to the aldehyde ( $\delta \sim 3.0$  ppm) which are adjacent to the indole ring.

$^{13}\text{C}$  NMR:

- Aldehydic Carbonyl Carbon (-CHO): A signal is expected in the highly deshielded region of  $\delta$  195-205 ppm.
- Indole Ring Carbons: Multiple signals would appear in the aromatic region, typically between  $\delta$  110-140 ppm.
- Methylene Carbons (-CH<sub>2</sub>-CH<sub>2</sub>-): Two signals are expected in the aliphatic region, likely between  $\delta$  20-45 ppm.

## Infrared (IR) Spectroscopy

An experimental IR spectrum for **1H-Indole-3-propanal** is not publicly available. However, characteristic absorption bands can be predicted based on its functional groups, as detailed in Table 3.

Table 3: Predicted Characteristic Infrared Absorption Bands for **1H-Indole-3-propanal**

Functional Group	Vibration	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
N-H (Indole)	Stretch	3350 - 3450	Medium, Sharp
C-H (Aromatic)	Stretch	3000 - 3100	Medium
C-H (Aliphatic)	Stretch	2850 - 2960	Medium
C-H (Aldehyde)	Stretch	2720 - 2820	Medium, often two bands
C=O (Aldehyde)	Stretch	1720 - 1740	Strong
C=C (Aromatic)	Stretch	1500 - 1600	Medium to Weak
C-N	Stretch	1200 - 1350	Medium

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **1H-Indole-3-propanal**. These should be adapted based on the specific instrumentation available.

### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of purified **1H-Indole-3-propanal** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- <sup>1</sup>H NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds.
  - Process the resulting Free Induction Decay (FID) with an exponential window function and perform a Fourier transform.
  - Phase and baseline correct the spectrum. Integrate all peaks and reference the TMS peak to 0.00 ppm.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - Typical parameters include a spectral width of 0 to 220 ppm and a longer relaxation delay (e.g., 2-5 seconds).
  - Process the FID similarly to the <sup>1</sup>H spectrum.

### Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for soft ionization or Electron Impact (EI) for fragmentation analysis.
- **Data Acquisition (ESI):**
  - Infuse the sample solution directly or via a liquid chromatography (LC) system.
  - Acquire data in both positive and negative ion modes to observe different adducts (e.g.,  $[M+H]^+$ ,  $[M+Na]^+$ ,  $[M-H]^-$ ).
  - Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
- **Data Acquisition (EI):**
  - Introduce the sample via a direct insertion probe or a gas chromatography (GC) inlet.
  - Use a standard electron energy of 70 eV to induce fragmentation.
  - Acquire a full scan spectrum to observe the molecular ion and characteristic fragment ions.

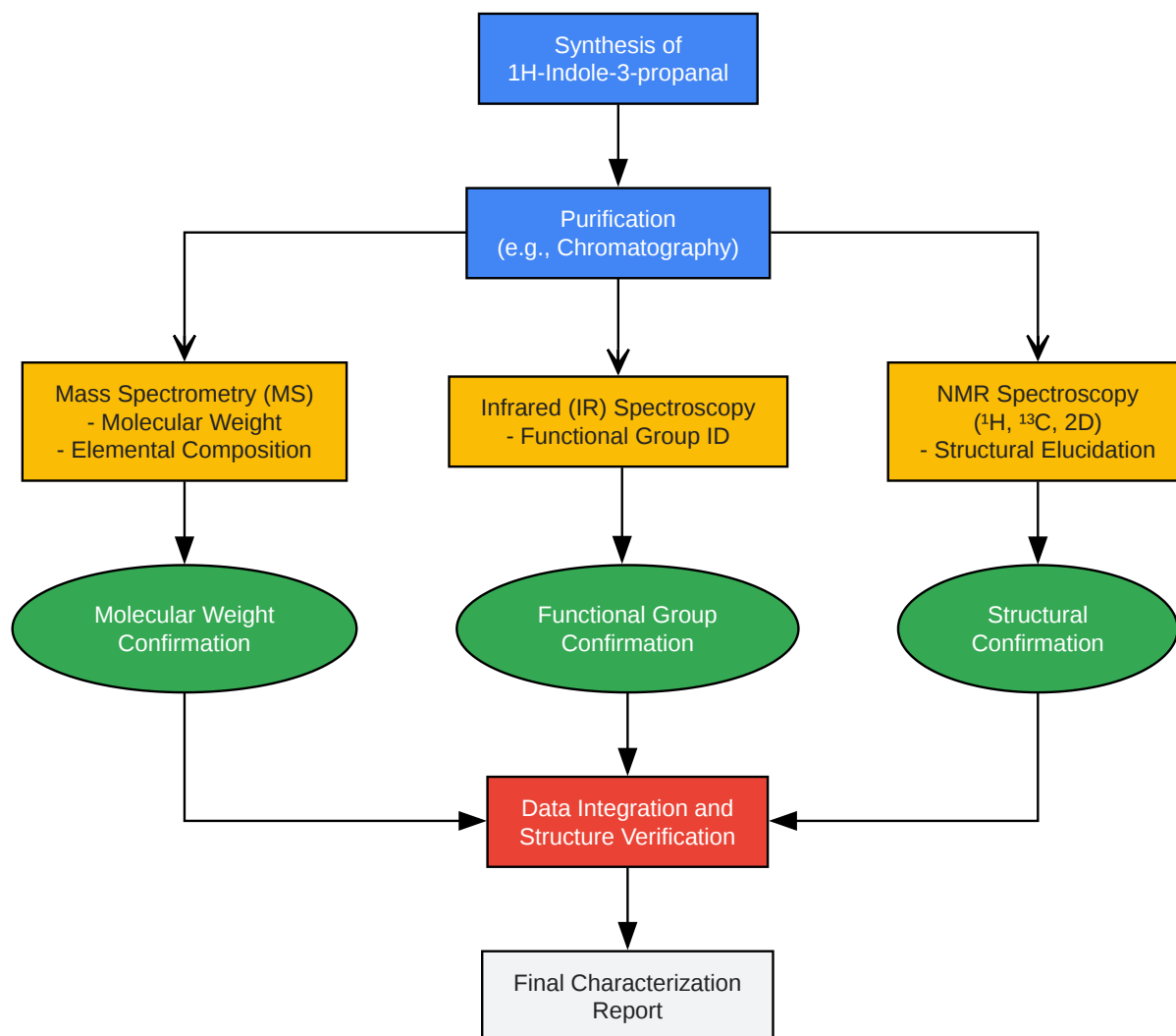
## Infrared Spectroscopy

- **Sample Preparation:**
  - **Neat Film (for liquids/oils):** Place a small drop of the sample between two salt plates (e.g., NaCl or KBr).
  - **KBr Pellet (for solids):** Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent disk.
  - **Attenuated Total Reflectance (ATR):** Place a small amount of the sample directly onto the ATR crystal.

- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample holder (or pure salt plates/ATR crystal).
  - Record the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
  - The final spectrum is presented as percent transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Workflow Visualization

The logical flow for the spectroscopic characterization of a synthesized compound like **1H-Indole-3-propanal** is depicted below. This process ensures the confirmation of the chemical structure and assessment of its purity.



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Caption: Workflow for the synthesis and spectroscopic characterization of **1H-Indole-3-propanal**.

## Conclusion

This technical guide consolidates the currently available physicochemical and predicted spectroscopic data for **1H-Indole-3-propanal**. The conspicuous absence of published experimental NMR and IR data highlights a gap in the scientific literature. The generalized experimental protocols provided herein offer a standardized approach for researchers to



characterize this compound upon its synthesis. It is anticipated that as research into indole derivatives continues, comprehensive and experimentally verified spectroscopic data for **1H-Indole-3-propanal** will become publicly available, further aiding in its scientific exploration.

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